![molecular formula C24H25N5O2 B2864006 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 922108-70-1](/img/structure/B2864006.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide
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Overview
Description
Scientific Research Applications
Antiviral Activity
The pyrazolopyrimidine nucleus, which is a part of the compound’s structure, has been identified to possess significant antiviral properties . Compounds with this nucleus have been shown to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be developed into a novel antiviral agent with further research and modification.
Anticancer Potential
Research has indicated that derivatives of pyrazolopyrimidine, such as our compound, may have anticancer activities . They have been tested against various cancer cell lines and have shown promising results in inhibiting the growth of these cells . This opens up possibilities for the compound to be used in cancer therapy, particularly in targeting specific tumor cells.
CDK2 Inhibition
The compound has been found to inhibit Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer treatment. CDK2 inhibitors can selectively target tumor cells, and compounds with the pyrazolopyrimidine scaffold have shown significant inhibitory activity, suggesting a potential application in developing new cancer treatments .
Antioxidant Properties
Pyrazolopyrimidine derivatives are also known for their antioxidant properties . They can neutralize free radicals and may protect cells from oxidative stress-induced damage. This characteristic could be harnessed in the development of new antioxidant therapies .
Antimicrobial Effects
The structural framework of pyrazolopyrimidine is associated with antimicrobial effects . It has been utilized in the design of pharmaceutical compounds that combat a variety of microbial infections, indicating that our compound could be explored for its antimicrobial applications .
Enzymatic Activity Modulation
Compounds containing the pyrazolopyrimidine moiety have been shown to modulate the activity of various enzymes. This modulation is crucial in the development of drugs for diseases where enzyme activity is dysregulated. Therefore, our compound could be investigated for its potential in enzyme-targeted drug therapies .
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
It’s known that similar compounds have shown significant inhibitory activity .
Action Environment
It’s known that similar compounds have shown significant activity in various cell lines .
properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c30-22(13-7-12-19-8-3-1-4-9-19)25-14-15-29-23-21(16-27-29)24(31)28(18-26-23)17-20-10-5-2-6-11-20/h1-6,8-11,16,18H,7,12-15,17H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRVGHXHXICQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide |
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